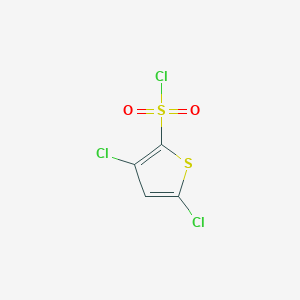
3,5-Dichlorothiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlorothiophene-2-sulfonyl chloride is a heteroaryl sulfonyl chloride derivative. It is a compound with the molecular formula C4HCl3O2S2 and a molecular weight of 251.54 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3,5-Dichlorothiophene-2-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 3,5-dichlorothiophene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Dichlorothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common reagents used in these reactions include bases like pyridine or triethylamine, and solvents such as dichloromethane or toluene. The major products formed depend on the specific reagents and conditions used but often include sulfonamide and sulfonate derivatives .
Scientific Research Applications
3,5-Dichlorothiophene-2-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dichlorothiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical synthesis processes to modify or create new compounds .
Comparison with Similar Compounds
3,5-Dichlorothiophene-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
2,5-Dichlorothiophene-3-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group.
2,4-Dichlorobenzenesulfonyl chloride: A benzene derivative with similar reactivity but different aromatic ring structure.
5-Chlorothiophene-2-sulfonyl chloride: A thiophene derivative with a single chlorine substituent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C4HCl3O2S2 |
|---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
3,5-dichlorothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HCl3O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H |
InChI Key |
HTZCYIZVUGIIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


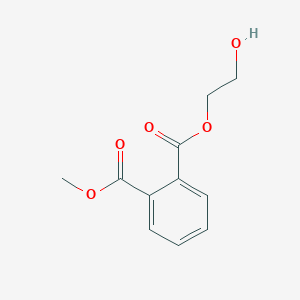

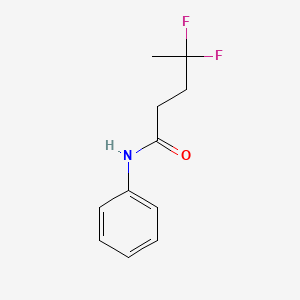
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
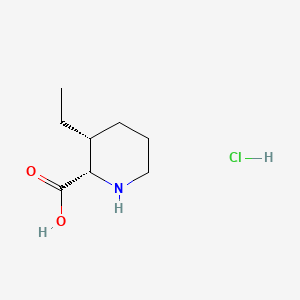
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
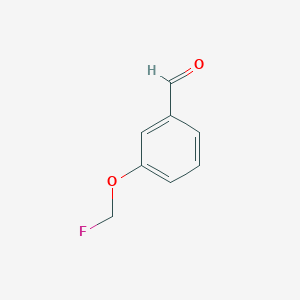
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
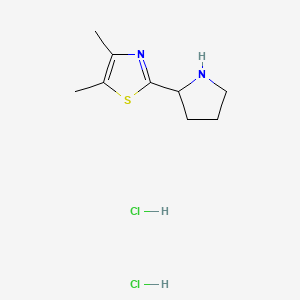
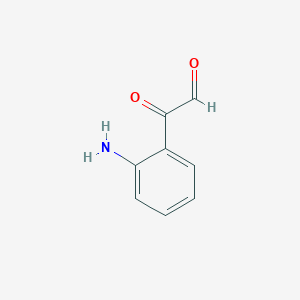
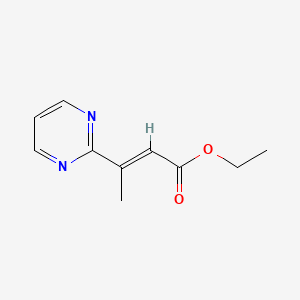
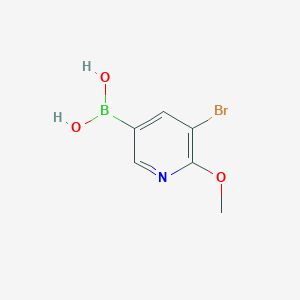

![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
